molecular formula C17H16ClN5O4 B2692853 Ethyl 2-[[2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]amino]acetate CAS No. 852441-21-5

Ethyl 2-[[2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]amino]acetate

Cat. No.: B2692853
CAS No.: 852441-21-5
M. Wt: 389.8
InChI Key: ZANRFFBHSBCJMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-[[2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]amino]acetate is an organic compound characterized by its unique chemical structure, featuring a pyrazolopyrimidinone core substituted with a 4-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

To synthesize Ethyl 2-[[2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]amino]acetate, a multi-step synthesis is often employed. The synthesis generally begins with the construction of the pyrazolopyrimidinone core, followed by the introduction of the 4-chlorophenyl substituent. The acetylation and subsequent esterification steps lead to the formation of the final ethyl ester product. This process typically involves the use of reagents such as acetic anhydride, ethyl alcohol, and various catalysts under controlled conditions to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely leverage continuous flow chemistry techniques. This approach ensures better control over reaction conditions, higher efficiency, and scalability. The use of automated synthesis platforms can also streamline the production process, minimize human error, and enhance reproducibility.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions:

  • Oxidation: : Can involve the conversion of functional groups within the molecule, potentially altering its biological activity.

  • Reduction: : Similar to oxidation, can modify functional groups to yield different derivatives.

  • Substitution: : Particularly nucleophilic substitution reactions, where a nucleophile replaces a substituent on the pyrazolopyrimidinone core.

Common Reagents and Conditions

  • Oxidation Reagents: : Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

  • Reduction Reagents: : Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

  • Substitution Reagents: : Nucleophiles such as amines, alcohols, and thiols.

Major Products

  • Oxidation Products: : Carboxylic acids or ketones, depending on the oxidation level.

  • Reduction Products: : Alcohols or amines, depending on the targeted functional group.

  • Substitution Products: : Diverse derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-[[2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]amino]acetate has a wide array of applications:

  • Chemistry: : Used as a precursor or intermediate in the synthesis of more complex molecules.

  • Biology: : Studied for its potential interactions with various biological targets, including enzymes and receptors.

  • Medicine: : Investigated for its therapeutic potential in treating certain diseases, owing to its structural properties that may enhance drug efficacy.

  • Industry: : Could be utilized in the development of new materials or as a building block in synthetic chemistry.

Mechanism of Action

The mechanism by which this compound exerts its effects often involves its binding to specific molecular targets, such as enzymes or receptors. The pyrazolopyrimidinone core allows for interactions via hydrogen bonding, hydrophobic interactions, and van der Waals forces. This can lead to the modulation of biological pathways, potentially resulting in therapeutic effects.

Comparison with Similar Compounds

Ethyl 2-[[2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]amino]acetate can be compared with other pyrazolopyrimidinone derivatives:

  • Ethyl 2-[[2-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]amino]acetate: : Similar structure but with a methylphenyl group instead of a chlorophenyl group.

  • Ethyl 2-[[2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]amino]acetate: : Substitution of a fluorophenyl group, which can alter its biological activity and physical properties.

  • Ethyl 2-[[2-[1-(4-bromophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]amino]acetate: : Contains a bromophenyl group, possibly affecting its reactivity and interactions.

Properties

IUPAC Name

ethyl 2-[[2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN5O4/c1-2-27-15(25)8-19-14(24)9-22-10-20-16-13(17(22)26)7-21-23(16)12-5-3-11(18)4-6-12/h3-7,10H,2,8-9H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZANRFFBHSBCJMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)CN1C=NC2=C(C1=O)C=NN2C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.